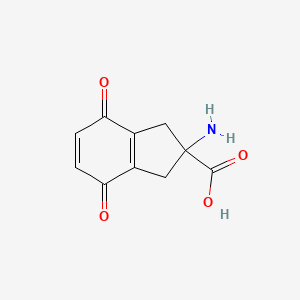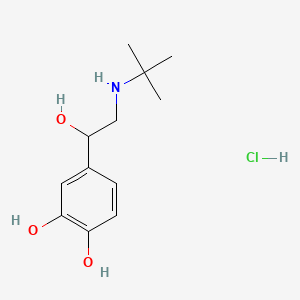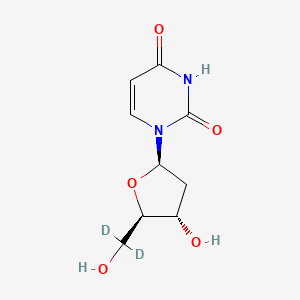![molecular formula C6H12O6 B583650 D-[4,5,6,6'-2H4]果糖 CAS No. 478518-49-9](/img/structure/B583650.png)
D-[4,5,6,6'-2H4]果糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-[4,5,6,6'-2H4]Fructose, also known as D-[4,5,6,6'-2H4]Fructose, is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 184.18. The purity is usually 95%.
BenchChem offers high-quality D-[4,5,6,6'-2H4]Fructose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-[4,5,6,6'-2H4]Fructose including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
高果糖玉米糖浆的生产
“D-[4,5,6,6'-2H4]果糖”在高果糖玉米糖浆 (HFCS) 的生产中起着重要作用 . 葡萄糖异构酶是一种酶,用于将葡萄糖转化为果糖,这是HFCS生产的关键步骤 . 这种应用在食品工业中尤为重要,HFCS广泛用作甜味剂 .
生物乙醇生产
生物乙醇生产是“D-[4,5,6,6'-2H4]果糖”的另一个重要应用。 葡萄糖异构酶将木糖生物转化为乙醇对于从半纤维素生产生物乙醇至关重要 . 由于对可再生能源需求的不断增长,这一过程正受到越来越多的关注 .
食品加工
“D-[4,5,6,6'-2H4]果糖”用于食品加工,因为它比蔗糖能够更快地提高淀粉粘度,并达到更高的最终粘度 . 这一特性使其成为生产各种食品产品的宝贵成分 .
细菌的营养需求
葡萄糖异构酶可以分别将葡萄糖和木糖转化为果糖和木酮糖,在糖代谢中发挥重要作用,满足细菌的营养需求 . 这在微生物学和生物技术领域尤为重要 .
生理功能
作用机制
Target of Action
D-[4,5,6,6’-2H4]Fructose is a biochemical used in proteomics research . .
Mode of Action
It is known to be used in proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
While specific pathways involving D-[4,5,6,6’-2H4]Fructose are not detailed in the available literature, we can infer from the general metabolism of fructose. Fructose is phosphorylated by a specific kinase, fructokinase, to yield fructose-1-phosphate (F-1-P). F-1-P is then cleaved by a special aldolase, aldolase B, to yield dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The two molecules of DHAP produced from fructose are then either converted to glucose (through gluconeogenesis) or further metabolized to pyruvate by way of glycolysis .
Result of Action
Given its use in proteomics research , it may be involved in protein interactions or modifications.
属性
IUPAC Name |
(3S,4R,5R)-4,5,6,6-tetradeuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1D2,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-VOTBCCCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@@H](C(OC([C@@]1([2H])O)([2H])[2H])(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
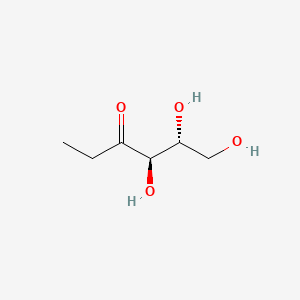
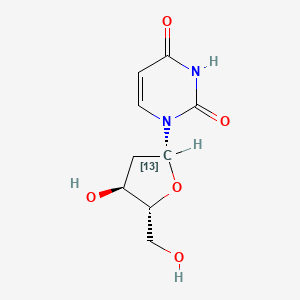
![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)



![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)
![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)

